molecular formula C16H12ClN3O2 B11388265 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

Cat. No.: B11388265
M. Wt: 313.74 g/mol
InChI Key: QVBUQMKOTRLUEE-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the 4-methylbenzamide moiety: This can be accomplished through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide: Similar structure but with a different oxadiazole ring position.

    N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-[4-(4-chlorophenyl)-1,2,5-thiadiazol-3-yl]-4-methylbenzamide: Similar structure but with a thiadiazole ring instead of oxadiazole.

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and the presence of the 1,2,5-oxadiazole ring

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-2-4-12(5-3-10)16(21)18-15-14(19-22-20-15)11-6-8-13(17)9-7-11/h2-9H,1H3,(H,18,20,21)

InChI Key

QVBUQMKOTRLUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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